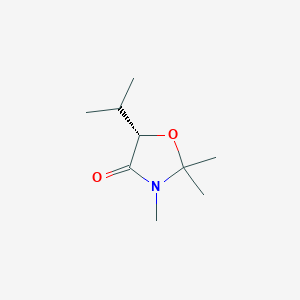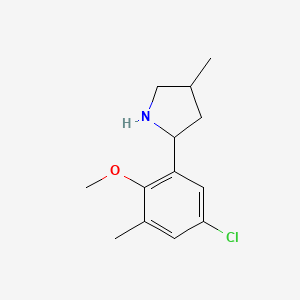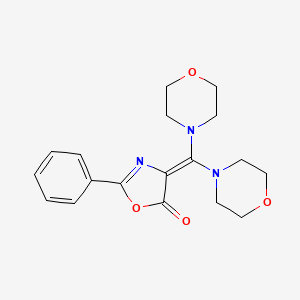
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The (S)-enantiomer of this compound is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-valinol with isobutyraldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound may serve as a lead structure for developing new antimicrobial agents.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, particularly in the production of chiral drugs.
Mechanism of Action
The mechanism of action of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. For example, as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, preventing the formation of essential proteins.
Comparison with Similar Compounds
Similar Compounds
®-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one: The enantiomer of the compound, which may have different biological activities due to its opposite stereochemistry.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are also oxazolidinone derivatives with antibiotic properties.
Uniqueness
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its ®-enantiomer and other oxazolidinone derivatives. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(5S)-2,2,3-trimethyl-5-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-8(11)10(5)9(3,4)12-7/h6-7H,1-5H3/t7-/m0/s1 |
InChI Key |
RJRMQDNKFZDYMG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(O1)(C)C)C |
Canonical SMILES |
CC(C)C1C(=O)N(C(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)



![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)

![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)




![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
